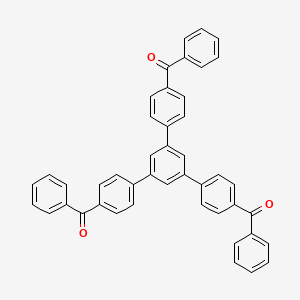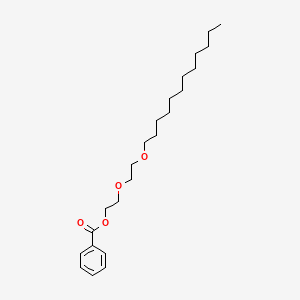
2,3-Dihydro-6-hydroxy-1,1,3,3-tetramethyl-1H-indene-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-6-hydroxy-1,1,3,3-tetramethyl-1H-indene-5-carboxylic acid is an organic compound with the molecular formula C14H18O3. It is known for its unique structure, which includes a dihydroindene core substituted with hydroxy and carboxylic acid groups. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-6-hydroxy-1,1,3,3-tetramethyl-1H-indene-5-carboxylic acid typically involves organic synthesis techniques. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-6-hydroxy-1,1,3,3-tetramethyl-1H-indene-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the hydroxy and carboxylic acid sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carboxylic acid group can produce primary alcohols .
Applications De Recherche Scientifique
2,3-Dihydro-6-hydroxy-1,1,3,3-tetramethyl-1H-indene-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including polymers and resins.
Mécanisme D'action
The mechanism by which 2,3-Dihydro-6-hydroxy-1,1,3,3-tetramethyl-1H-indene-5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and carboxylic acid groups play crucial roles in these interactions, facilitating binding to specific sites on target molecules. This can lead to various biological effects, including modulation of enzyme activity and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indene, 2,3-dihydro-1,1,5,6-tetramethyl-: Similar in structure but lacks the hydroxy and carboxylic acid groups.
1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-: Contains a phenyl group, which alters its chemical properties and applications.
Uniqueness
2,3-Dihydro-6-hydroxy-1,1,3,3-tetramethyl-1H-indene-5-carboxylic acid is unique due to the presence of both hydroxy and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities. These functional groups make it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
74475-27-7 |
|---|---|
Formule moléculaire |
C14H18O3 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
6-hydroxy-1,1,3,3-tetramethyl-2H-indene-5-carboxylic acid |
InChI |
InChI=1S/C14H18O3/c1-13(2)7-14(3,4)10-6-11(15)8(12(16)17)5-9(10)13/h5-6,15H,7H2,1-4H3,(H,16,17) |
Clé InChI |
QBFSFIALNTWSIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C2=C1C=C(C(=C2)O)C(=O)O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1,1'-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene](/img/structure/B12678399.png)

